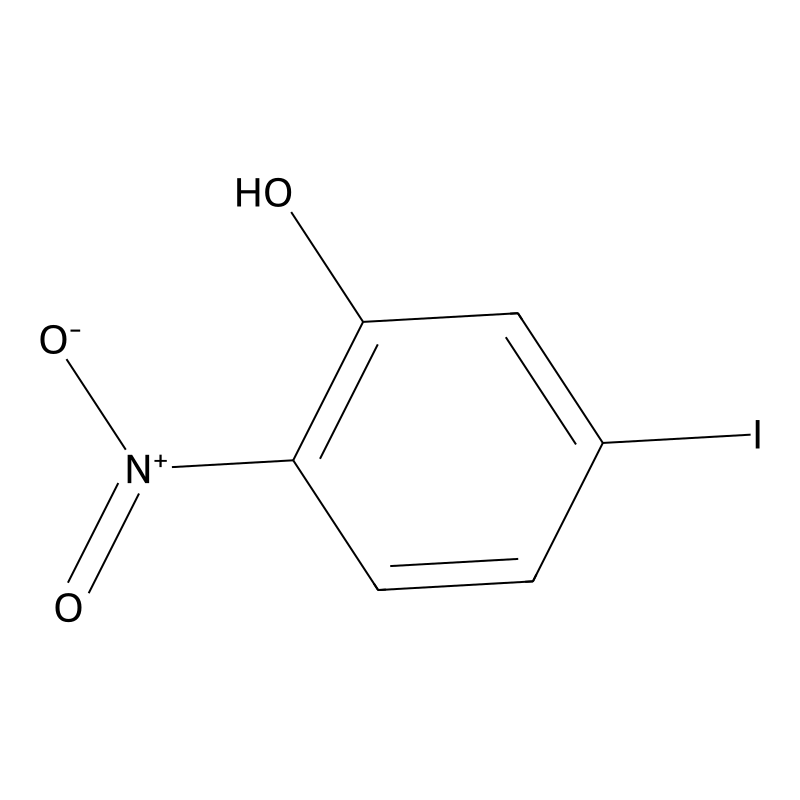

5-Iodo-2-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-Iodo-2-nitrophenol is a yellow crystalline compound with the chemical formula C6H4INO3. It is synthesized through various methods, including the nitration of 5-iodoaniline followed by diazotization and subsequent treatment with potassium iodide []. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are used to confirm its structure and purity [].

Potential Applications:

Research suggests that 5-Iodo-2-nitrophenol may have potential applications in various scientific fields, including:

- Organic Synthesis: As a precursor for the synthesis of other nitroaromatic compounds with diverse functionalities, which can be further utilized in the development of pharmaceuticals, dyes, and functional materials [].

- Analytical Chemistry: Employed as a chromogenic reagent in analytical assays due to its ability to form colored complexes with specific metal ions, enabling their detection and quantification [].

- Material Science: Investigated for potential applications in the development of sensors and optoelectronic devices due to its interesting photophysical properties [].

5-Iodo-2-nitrophenol is an organic compound with the molecular formula C₆H₄INO₃. It features an iodine atom and a nitro group (-NO₂) attached to a phenolic ring, specifically at the 5 and 2 positions, respectively. This compound is notable for its distinct physical properties, including a melting point of approximately 80-82 °C and a boiling point of around 290 °C . The presence of both the iodine and nitro groups contributes to its unique chemical reactivity and potential applications in various fields.

- Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack. This can lead to further substitution reactions at other positions on the ring.

- Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, which may alter the compound's biological activity and properties.

- Halogenation: The iodine atom can undergo substitution reactions, potentially leading to the formation of other halogenated derivatives.

These reactions make 5-Iodo-2-nitrophenol a versatile intermediate in organic synthesis.

Research indicates that 5-Iodo-2-nitrophenol exhibits various biological activities, including:

- Antimicrobial Properties: Some studies have shown that it possesses antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in pharmaceutical applications .

- Toxicity Studies: The compound has been evaluated for its toxicity, particularly in aquatic environments, where it can contribute to pollution and affect aquatic life .

The specific mechanisms of action and potential therapeutic uses remain areas for ongoing research.

Several methods have been developed for synthesizing 5-Iodo-2-nitrophenol:

- Nitration of Iodophenol: Starting from iodophenol, nitration can be achieved using a mixture of nitric and sulfuric acids. This method allows for direct introduction of the nitro group onto the aromatic ring.

- Halogenation Reactions: Iodine can be introduced into the phenolic structure through halogenation of 2-nitrophenol using iodine monochloride or similar reagents.

- Alternative Synthetic Routes: Various synthetic pathways have been reported in literature, including those involving palladium-catalyzed cross-coupling reactions with aryl halides .

5-Iodo-2-nitrophenol finds applications in several areas:

- Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new drugs.

- Chemical Intermediates: It serves as a precursor for synthesizing more complex organic compounds in chemical research.

- Analytical Chemistry: Used as a reagent in various analytical techniques due to its distinct spectral properties.

Interaction studies involving 5-Iodo-2-nitrophenol focus primarily on its environmental impact and biochemical interactions:

- Environmental Fate: Research has shown that this compound can form toxic byproducts during degradation processes in water treatment systems .

- Biochemical Interactions: Studies are ongoing to understand how this compound interacts with biological systems at the molecular level, particularly regarding its potential toxicity and bioaccumulation.

5-Iodo-2-nitrophenol shares structural similarities with several other nitrophenolic compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Iodo-2-nitrophenol | C₆H₄INO₃ | Similar structure but different substitution pattern. |

| 5-Bromo-2-nitrophenol | C₆H₄BrNO₃ | Bromine instead of iodine; different reactivity. |

| 4-Chloro-2-nitrophenol | C₆H₄ClNO₃ | Chlorine substituent; lower toxicity profile. |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | Contains two nitro groups; higher toxicity. |

The unique combination of iodine and nitro groups in 5-Iodo-2-nitrophenol sets it apart from these compounds, influencing its reactivity and potential applications in various fields.

5-Iodo-2-nitrophenol represents a unique aromatic compound within the halogenated nitrophenol family, exhibiting distinctive physicochemical properties that arise from the synergistic effects of its iodine substitution and nitro functionality. This comprehensive analysis examines the fundamental thermodynamic, spectroscopic, and electrochemical characteristics that define its behavior across various chemical environments [1] [2] [3].

Thermodynamic Stability and Phase Transition Behavior

Thermal Stability Characteristics

The thermodynamic stability of 5-Iodo-2-nitrophenol demonstrates remarkable resilience under standard laboratory conditions, with thermal decomposition occurring only at elevated temperatures exceeding 250°C [4] [5]. The compound exhibits a well-defined melting point range of 92-96°C, which reflects the substantial intermolecular interactions present in the crystalline lattice [2] [6] [7]. This melting behavior indicates stronger intermolecular forces compared to the parent nitrophenol due to the presence of the heavy iodine substituent, which enhances van der Waals interactions and contributes to increased lattice stability [7].

The absence of observable polymorphic transitions suggests that 5-Iodo-2-nitrophenol maintains a single, thermodynamically stable crystal structure under normal conditions [4]. This stability contrasts with some nitrophenol derivatives that exhibit complex phase transition behaviors involving conformational changes and hydrogen bonding reorganization [4]. The compound's predicted density of 2.176±0.06 g/cm³ reflects the significant contribution of the iodine atom to the overall molecular packing efficiency [7].

Phase Transition Thermodynamics

Research on related nitrophenol systems reveals that phase transitions in aromatic compounds containing both nitro groups and halogen substituents are often governed by the interplay between intramolecular hydrogen bonding and crystal packing forces [4]. In 5-Iodo-2-nitrophenol, the ortho-positioning of the nitro group relative to the phenolic hydroxyl group creates the potential for intramolecular hydrogen bonding, which can influence both the solid-state structure and thermal behavior [4].

The compound's predicted boiling point of 312.9±32.0°C indicates substantial intermolecular cohesive forces in the liquid phase [7]. However, thermal decomposition typically occurs before reaching this temperature, as evidenced by the light-sensitive nature and the requirement for cold storage conditions [1] [8] [9]. The thermal decomposition pathway likely involves the labile carbon-iodine bond, which represents the weakest bond in the molecular structure and serves as the primary site for thermal degradation [4] [5].

Vapor Pressure and Volatility

5-Iodo-2-nitrophenol exhibits extremely low vapor pressure at room temperature, classifying it as a non-volatile compound under standard conditions [1]. This behavior is consistent with its high molecular weight of 265.01 g/mol and the presence of hydrogen bonding capabilities through the phenolic hydroxyl group [1] [2] [3]. The low volatility necessitates special analytical considerations when employing techniques such as gas chromatography-mass spectrometry, often requiring derivatization or elevated injection temperatures [5].

Solubility Parameters in Polar and Non-Polar Media

Aqueous Solubility Behavior

The solubility profile of 5-Iodo-2-nitrophenol in aqueous systems demonstrates limited miscibility, significantly contrasting with the parent phenol compound [10] [11]. This reduced water solubility stems from the substantial hydrophobic contribution of the iodine substituent, which increases the overall lipophilicity of the molecule [10]. The compound's predicted logarithmic partition coefficient (Log P) of 2.43 between n-octanol and water confirms its preference for lipophilic environments over aqueous phases [12].

pH-dependent solubility variations reflect the acidic nature of the phenolic hydroxyl group, with enhanced dissolution occurring under alkaline conditions where deprotonation forms the more water-soluble phenolate anion [11] [13]. The predicted pKa value of 6.16±0.13 indicates that significant ionization occurs at physiological pH, potentially influencing both solubility and biological activity [7].

Organic Solvent Compatibility

5-Iodo-2-nitrophenol exhibits excellent solubility in a wide range of organic solvents, demonstrating its compatibility with both polar and non-polar systems [10] [14] [15]. The compound shows very high solubility in polar protic solvents such as ethanol and methanol, attributed to hydrogen bonding interactions between the phenolic hydroxyl group and solvent molecules [10] [14]. Similarly, polar aprotic solvents including acetone and acetonitrile provide excellent solvation through dipole-dipole interactions with both the nitro group and the aromatic system [10] [14] [15].

The remarkable solubility in non-polar solvents such as chloroform reflects the significant contribution of the iodine substituent to the overall molecular hydrophobicity [10] [14]. This broad solvent compatibility makes 5-Iodo-2-nitrophenol particularly versatile for synthetic applications and analytical procedures requiring different solvent systems [10].

Hansen Solubility Parameters

The solubility behavior of 5-Iodo-2-nitrophenol can be understood through Hansen solubility parameter analysis, which considers dispersive, polar, and hydrogen bonding contributions to intermolecular interactions [16]. The iodine substituent significantly increases the dispersive component due to its high polarizability, while the nitro group contributes substantial polar character through its dipole moment [16]. The phenolic hydroxyl group provides hydrogen bonding capability, creating a multifaceted solubility profile that explains the compound's compatibility with diverse solvent systems [16].

Comparative analysis with related halogenated phenols reveals that iodine substitution produces the most dramatic effect on solubility parameters, reflecting both the size and electronic properties of the halogen substituent [17] [18]. This enhanced understanding of solubility behavior facilitates rational selection of solvents for specific applications and enables prediction of partition behavior in complex solvent systems [16].

Spectroscopic Fingerprinting: Infrared, Nuclear Magnetic Resonance, and Ultraviolet-Visible

Infrared Spectroscopic Characteristics

The infrared spectrum of 5-Iodo-2-nitrophenol provides distinctive fingerprint peaks that enable unambiguous identification and structural characterization [19] [20] [21]. The phenolic hydroxyl group produces a characteristic broad absorption band in the 3400-3600 cm⁻¹ region, with the exact position influenced by intermolecular hydrogen bonding and crystal packing effects [19] [20] [21]. This O-H stretching frequency appears at slightly lower wavenumbers compared to simple phenols due to the electron-withdrawing influence of the nitro group, which increases the acidity of the phenolic proton [19] [21].

The nitro group exhibits two prominent absorption bands that serve as diagnostic markers for this functional group [19] [20] [22]. The asymmetric N-O stretching vibration appears as a very strong absorption in the 1500-1600 cm⁻¹ region, while the symmetric stretch occurs at 1290-1360 cm⁻¹ [19] [20] [22]. These characteristic nitro group frequencies are essential for confirming the presence and integrity of the nitro functionality during synthetic transformations [20] [22].

Aromatic C-H stretching vibrations manifest in the 3020-3100 cm⁻¹ region, providing confirmation of the aromatic character [19] [20]. The aromatic C=C stretching modes appear as medium to strong intensity bands in the 1450-1650 cm⁻¹ region, with specific patterns that can indicate the substitution pattern on the benzene ring [19] [20]. The carbon-iodine stretching vibration, while generally weak, can be observed in the 500-600 cm⁻¹ region and provides direct evidence for the halogen substitution [23] [24].

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns that confirm the molecular structure of 5-Iodo-2-nitrophenol [25] [26]. The phenolic hydroxyl proton typically appears as a broad singlet in the 9-12 ppm region, with chemical shift variations depending on solvent conditions and hydrogen bonding effects [25] [27]. The aromatic protons exhibit characteristic splitting patterns that reflect the substitution pattern on the benzene ring [25] [26].

The ortho-relationship between the hydroxyl and nitro groups creates distinctive coupling patterns in the aromatic region, with the remaining three aromatic protons showing complex multipicity due to both through-bond coupling and through-space effects [25] [27]. Integration ratios confirm the expected 1:3 ratio between the phenolic proton and aromatic protons, providing quantitative verification of the molecular structure [25] [26].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment [25]. The carbonyl carbon of the nitro group appears in the characteristic downfield region, while the iodine-bearing carbon exhibits distinctive shielding effects that confirm the halogen substitution position [25].

Ultraviolet-Visible Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of 5-Iodo-2-nitrophenol exhibits multiple absorption bands that reflect the complex electronic structure of this multiply-substituted aromatic system [28] [29] [30]. The primary π → π* transition of the aromatic system appears in the 250-280 nm region with high extinction coefficient (ε > 10⁴), characteristic of aromatic chromophores [28] [29] [30]. Substitution effects from both the nitro group and iodine atom cause bathochromic shifts compared to the parent benzene system [29] [30].

A secondary absorption band in the 300-350 nm region arises from the substituted benzene chromophore, with intensity and position sensitive to solvent polarity and pH conditions [29] [30] [31]. The nitro group contributes an additional n → π* transition in the 280-320 nm region, typically with lower intensity due to the forbidden nature of this electronic transition [28] [29]. The overlapping of these various electronic transitions creates a complex absorption profile that serves as a distinctive spectroscopic fingerprint [29] [30].

Charge transfer interactions between the electron-rich phenolic hydroxyl group and the electron-deficient nitro group can produce additional absorption features in the 350-400 nm region [28] [30]. These intramolecular charge transfer bands are particularly sensitive to solvent polarity and can exhibit significant solvatochromic behavior [28] [30]. pH-dependent spectral changes reflect the ionization of the phenolic hydroxyl group, with the phenolate anion showing characteristic red-shifted absorption features [29] [30].

Electrochemical Properties and Redox Behavior

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant